

Nanterinone Mesylate: An In-Depth Analysis of Molecular Interactions Beyond PDE3

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Compound of Interest

Compound Name: *Nanterinone mesylate*

Cat. No.: *B1676938*

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Despite extensive investigation, publicly available scientific literature and pharmacological databases provide limited information regarding the molecular targets of **nanterinone mesylate** beyond its well-established role as a phosphodiesterase 3 (PDE3) inhibitor. Nanterinone, also known by its developmental code UK-61,260, is characterized as a positive inotropic and arterial vasodilating agent. Its primary mechanism of action is attributed to the inhibition of PDE3, which leads to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.

This report aimed to provide a comprehensive technical guide on the non-PDE3 molecular targets of **nanterinone mesylate**. However, a thorough search of scientific literature and chemical databases did not yield specific quantitative data from binding assays, selectivity profiling, or off-target screening studies for this compound. The available information primarily focuses on its synthesis, general pharmacological effects as a PDE inhibitor, and its classification as an inotropic and vasodilating agent.

Without concrete experimental data, it is not possible to construct a meaningful data table, detail experimental protocols for target identification, or create signaling pathway diagrams related to off-target interactions as per the initial request. The scientific community has not, to date, published in-depth studies that explore the broader molecular interaction profile of **nanterinone mesylate**.

Therefore, this document serves to highlight the current gap in knowledge regarding the full spectrum of molecular targets for **nanterinone mesylate**. Future research, employing

techniques such as broad-based kinase screening, receptor binding panels, and chemoproteomics, would be necessary to elucidate any potential off-target effects and alternative mechanisms of action for this compound. Such studies would be invaluable for a complete understanding of its pharmacological profile and for identifying any potential polypharmacological advantages or liabilities.

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